molecular formula C10H9N3O2 B128999 1-(2-Methyl-4-nitrophenyl)-1H-imidazole CAS No. 154164-39-3

1-(2-Methyl-4-nitrophenyl)-1H-imidazole

Cat. No. B128999
CAS RN: 154164-39-3
M. Wt: 203.2 g/mol
InChI Key: XHNFMVZNYHOHIK-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-nitrophenyl)-1H-imidazole, also known as MNIP, is a chemical compound that belongs to the imidazole family. It has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-(2-Methyl-4-nitrophenyl)-1H-imidazole is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways. 1-(2-Methyl-4-nitrophenyl)-1H-imidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling.
Biochemical and Physiological Effects
1-(2-Methyl-4-nitrophenyl)-1H-imidazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(2-Methyl-4-nitrophenyl)-1H-imidazole inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that 1-(2-Methyl-4-nitrophenyl)-1H-imidazole has a protective effect against neuronal damage caused by oxidative stress. 1-(2-Methyl-4-nitrophenyl)-1H-imidazole has also been shown to have insecticidal and fungicidal properties.

Advantages And Limitations For Lab Experiments

1-(2-Methyl-4-nitrophenyl)-1H-imidazole has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. 1-(2-Methyl-4-nitrophenyl)-1H-imidazole is also stable under various conditions, making it suitable for long-term storage. However, 1-(2-Methyl-4-nitrophenyl)-1H-imidazole has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. 1-(2-Methyl-4-nitrophenyl)-1H-imidazole can also be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 1-(2-Methyl-4-nitrophenyl)-1H-imidazole. In medicine, 1-(2-Methyl-4-nitrophenyl)-1H-imidazole could be further studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 1-(2-Methyl-4-nitrophenyl)-1H-imidazole could be further studied for its potential use as a natural pesticide. In material science, 1-(2-Methyl-4-nitrophenyl)-1H-imidazole could be further studied for its potential use in the development of OLEDs. Additionally, the mechanism of action of 1-(2-Methyl-4-nitrophenyl)-1H-imidazole could be further elucidated to better understand its effects in various fields.
Conclusion
In conclusion, 1-(2-Methyl-4-nitrophenyl)-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. 1-(2-Methyl-4-nitrophenyl)-1H-imidazole can be synthesized using various methods and has been extensively studied for its potential applications in medicine, agriculture, and material science. 1-(2-Methyl-4-nitrophenyl)-1H-imidazole exerts its effects by inhibiting various enzymes and signaling pathways and has several advantages and limitations for lab experiments. There are several future directions for the study of 1-(2-Methyl-4-nitrophenyl)-1H-imidazole, including its potential use in the treatment of Alzheimer's disease and Parkinson's disease, as a natural pesticide, and in the development of OLEDs.

Synthesis Methods

1-(2-Methyl-4-nitrophenyl)-1H-imidazole can be synthesized using various methods, including the reaction of 2-methyl-4-nitrophenylhydrazine with glyoxal in the presence of ammonium acetate. Another method involves the reaction of 2-methyl-4-nitrophenylhydrazine with glyoxylic acid in the presence of sodium acetate. Both methods yield 1-(2-Methyl-4-nitrophenyl)-1H-imidazole with high purity and yield.

Scientific Research Applications

1-(2-Methyl-4-nitrophenyl)-1H-imidazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-(2-Methyl-4-nitrophenyl)-1H-imidazole has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 1-(2-Methyl-4-nitrophenyl)-1H-imidazole has been shown to have insecticidal and fungicidal properties. In material science, 1-(2-Methyl-4-nitrophenyl)-1H-imidazole has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).

properties

IUPAC Name

1-(2-methyl-4-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-8-6-9(13(14)15)2-3-10(8)12-5-4-11-7-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNFMVZNYHOHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435296
Record name 1-(2-Methyl-4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-4-nitrophenyl)-1H-imidazole

CAS RN

154164-39-3
Record name 1-(2-Methyl-4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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